Benzyl Fast Yellow 3R

Description

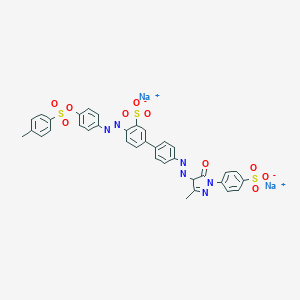

C.I. Acid Orange 63 is a synthetic acid dye primarily used for dyeing protein-based fibers such as wool, silk, and nylon, as well as wool blends. Its chemical structure is a disodium salt of a complex bis-azo compound, featuring sulfonic acid groups that enhance water solubility and affinity for polar fibers. The full chemical name is disodium 4-(4-((4-methylphenyl)sulphonyloxy)phenylazo)-4-(5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-ylazo)-1,1-biphenyl-3-sulphonate . This dye is marketed under trade names like Nylosan Printing Yellow PR and Weak Acid Yellow PR, with applications in textiles and printing due to its bright orange hue and moderate fastness properties.

Properties

CAS No. |

15792-50-4 |

|---|---|

Molecular Formula |

C35H28N6O10S3 |

Molecular Weight |

788.8 g/mol |

IUPAC Name |

5-[4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C35H28N6O10S3/c1-22-3-16-31(17-4-22)54(49,50)51-29-14-10-27(11-15-29)36-38-32-20-7-25(21-33(32)53(46,47)48)24-5-8-26(9-6-24)37-39-34-23(2)40-41(35(34)42)28-12-18-30(19-13-28)52(43,44)45/h3-21,34H,1-2H3,(H,43,44,45)(H,46,47,48) |

InChI Key |

VIMSRKLHXNUATO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O |

Other CAS No. |

15792-50-4 |

Origin of Product |

United States |

Preparation Methods

Double Diazotization

The precursor undergoes diazotization twice to generate two distinct diazonium salts. This is achieved by treating the compound with sodium nitrite (NaNO₂) under acidic conditions (HCl) at 0–5°C. The reaction mechanism follows standard diazotization principles, where aromatic amines are converted to diazonium ions:

Sequential Coupling Reactions

Each diazonium salt is coupled with specific components:

Esterification

The final step involves esterifying the hydroxyl group of the phenolic moiety with 4-methylbenzene-1-sulfonyl chloride. This reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., pyridine) to neutralize HCl byproducts:

Step-by-Step Reaction Conditions

The synthesis requires precise control of temperature, pH, and stoichiometry (Table 1).

Table 1: Reaction Conditions for C.I. Acid Orange 63 Synthesis

| Step | Reagents | Temperature | pH | Solvent |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | 1–2 | Aqueous HCl |

| First Coupling | Pyrazolone derivative | 5–10°C | 8–10 | Water |

| Second Coupling | Phenol | 10–15°C | 8–10 | Water/ethanol |

| Esterification | Tosyl chloride, pyridine | 20–25°C | – | DMF |

Purification and Isolation Techniques

Crude C.I. Acid Orange 63 is purified through solvent washing and recrystallization . The dye is precipitated by adding sodium chloride to the reaction mixture, filtered, and washed with ethanol to remove unreacted intermediates. For industrial-grade purity, column chromatography or membrane filtration may be employed.

Industrial-Scale Production Processes

Large-scale manufacturing utilizes batch reactors with capacities exceeding 1,000 liters. Key considerations include:

-

Automated pH control to maintain coupling efficiency.

-

Recycling solvents like dimethylformamide (DMF) to reduce costs.

-

Waste management systems to treat acidic byproducts and residual dyes.

Quality Control and Analytical Methods

High-performance liquid chromatography (HPLC) is the primary method for assessing purity. Samples are dissolved in DMF and analyzed using a C18 column with a water-acetonitrile gradient (60:40 to 30:70). UV-Vis spectroscopy (λₘₐₓ = 480 nm) confirms dye concentration, while Fourier-transform infrared (FT-IR) spectroscopy validates functional groups (e.g., sulfonate at 1,040 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

C.I. Acid Orange 63 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: Reduction of the azo group can lead to the formation of aromatic amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

Oxidation: Various carboxylic acids and quinones.

Reduction: Aromatic amines such as aniline derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

C.I. Acid Orange 63 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining biological tissues for microscopic examination.

Medicine: Investigated for its potential use in photodynamic therapy.

Industry: Widely used in the textile industry for dyeing and printing fabrics

Mechanism of Action

The mechanism of action of C.I. Acid Orange 63 primarily involves its ability to absorb light and impart color to substrates. The azo group (-N=N-) in the dye is responsible for its chromophoric properties. When the dye is applied to a substrate, it forms ionic or covalent bonds with the fibers, resulting in a stable coloration. The molecular targets and pathways involved include interactions with the amino and hydroxyl groups present in the fibers .

Comparison with Similar Compounds

Structural and Functional Differences

C.I. Acid Orange 63 vs. C.I. Solvent Orange 63

- Chemical Structure: Acid Orange 63 contains sulfonic acid groups (-SO₃Na) for water solubility, critical for dyeing hydrophilic fibers. Solvent Orange 63 (e.g., Fluorescent Orange GG) lacks sulfonate groups, making it soluble in organic solvents. Its structure includes anthraquinone or thioxanthene derivatives, contributing to fluorescence properties .

- Applications :

C.I. Acid Orange 63 vs. C.I. Solvent Orange 62

- Metal Complexation :

- Regulatory Considerations :

C.I. Acid Orange 63 vs. C.I. Disperse Orange 62

- Solubility and Application: Disperse Orange 62 is non-ionic and used for hydrophobic fibers (e.g., polyester). It requires dispersing agents for aqueous application . Acid Orange 63 is water-soluble and applied in acidic dye baths for protein fibers .

- Electrochemical Behavior: Disperse Orange 62 exhibits distinct cyclic voltammetry (CV) redox peaks in aqueous electrolytes, with higher cathodic currents due to dispersion effects .

C.I. Acid Orange 63 vs. C.I. Pigment Red 63:1

- Chemical Class :

- Fastness :

Performance and Application Data

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are essential for characterizing C.I. Acid Orange 63, and how do they validate its molecular structure?

- Methodological Answer : UV-Vis spectroscopy can confirm the λmax (absorption peak) related to its azo chromophores. Infrared (IR) spectroscopy identifies functional groups like sulfonic acid (-SO3H) and azo (-N=N-) bonds. Nuclear Magnetic Resonance (NMR) (e.g., <sup>1</sup>H and <sup>13</sup>C) elucidates the aromatic proton environments and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity by detecting unreacted intermediates or byproducts. For structural validation, compare spectral data with literature or computational simulations .

Q. What are the standard synthetic protocols for C.I. Acid Orange 63, and what parameters critically affect yield?

- Methodological Answer : Synthesis involves coupling 3,3'-dimethoxybenzidine derivatives with diazonium salts under controlled pH (acidic conditions). Key parameters include:

- Temperature: Maintain ≤5°C during diazotization to prevent premature decomposition.

- Molar ratios: Stoichiometric excess of coupling components to ensure complete reaction.

- pH adjustment: Critical for azo bond formation; deviations may lead to side reactions.

Post-synthesis, purification via recrystallization or dialysis removes ionic impurities. Yield optimization requires iterative testing of these variables .

Advanced Research Questions

Q. How does pH variability in dyeing media influence the colorfastness and photostability of C.I. Acid Orange 63 on protein-based fibers (e.g., wool)?

- Methodological Answer :

- Experimental Design : Dye wool samples at pH 2–7 using buffer solutions. Assess colorfastness via ISO 105-C06 (wash fastness) and ISO 105-B02 (light fastness).

- Analysis : Use spectrophotometry to quantify color loss (ΔE* values). Fourier-Transform Infrared (FTIR) spectroscopy detects structural degradation (e.g., sulfonic group hydrolysis). Statistical tools (ANOVA) identify pH thresholds for stability.

- Contradiction Note : Some studies report superior stability in acidic media, while others highlight hydrolysis risks at extremes. Reconcile by testing fiber-dye covalent bonding via X-ray Photoelectron Spectroscopy (XPS) .

Q. What mechanisms drive the interaction between C.I. Acid Orange 63 and heavy metal ions (e.g., Cu²⁺, Pb²⁺) in wastewater, and how can adsorption efficiency be modeled?

- Methodological Answer :

- Mechanistic Study : Conduct batch adsorption experiments with metal-spiked solutions. Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify metal uptake.

- Isotherm Modeling : Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surface) models. Thermodynamic studies (ΔG, ΔH) reveal spontaneity and binding energy.

- Advanced Analysis : Density Functional Theory (DFT) simulations predict metal-azo complex geometries. Contrast with experimental X-ray Diffraction (XRD) data .

Q. How do structural modifications (e.g., sulfonic group substitution) alter the photodegradation pathways of C.I. Acid Orange 63 under UV irradiation?

- Methodological Answer :

- Synthetic Modifications : Replace sulfonic groups with carboxyl or hydroxyl variants via nucleophilic substitution.

- Degradation Analysis : Expose derivatives to UV light (λ = 254 nm). Monitor degradation kinetics via HPLC-MS to identify breakdown products (e.g., phenolic intermediates).

- Pathway Inference : Electron Paramagnetic Resonance (EPR) detects radical species (•OH, O₂•⁻) involvement. Compare quantum yields to assess substituent effects on photoreactivity .

Data Presentation and Reproducibility Guidelines

- Tables : Include processed data (e.g., kinetic constants, ΔE* values) in the main text. Raw datasets (e.g., spectral scans) belong in supplementary materials .

- Charts : Use scatter plots for adsorption isotherms or line graphs for pH-dependent stability. Annotate error bars (standard deviation from triplicate trials) .

- Reproducibility : Document reagent purity, instrument calibration (e.g., NMR shift standards), and environmental controls (e.g., humidity during dyeing) .

Common Pitfalls and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.